molecular formula C9H16N2O3 B028455 tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate CAS No. 83056-79-5

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Cat. No.: B028455
CAS No.: 83056-79-5
M. Wt: 200.23 g/mol
InChI Key: JHSLVEQWBDYFQN-LURJTMIESA-N
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Description

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxo group attached to an imidazolidine ring. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate typically involves the reaction of tert-butyl isocyanate with an appropriate imidazolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl isocyanate and imidazolidine derivatives, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted imidazolidine compounds. These products have various applications in chemical synthesis and biological research .

Scientific Research Applications

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a tert-butyl group and an oxo group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLVEQWBDYFQN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516590
Record name tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83056-79-5
Record name tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-1-Methyl-2-oxo-4- imidazolidinecarboxylic acid -1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate a suitable chiral auxiliary for dynamic kinetic resolution?

A1: this compound (1) exhibits unique characteristics that make it effective for dynamic kinetic resolution. [] The research demonstrates its successful application in the stereoselective alkylation of α-bromo amides with malonic ester enolates. [] This stereoselectivity arises from the conformational analysis of the diastereomeric mixture of tert-butyl (4S)-3-[(2RS)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylates (2). [] The conformational preferences, dictated by the chiral auxiliary (1), lead to the predominant formation of the desired (S,R)- enantiomer of the alkylated product. [] This control over stereochemistry makes it a valuable tool for asymmetric synthesis.

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